3-Bromo-5-nitrobenzoic acid

Cross-coupling Suzuki-Miyaura Medicinal chemistry

3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) is a strategically differentiated aromatic building block combining a Pd-cross-coupling-ready 3-bromo substituent with a meta-directing 5-nitro group. Unlike simple nitrobenzoic acids lacking halogen handles or bromobenzoic acids without electronic tuning, this compound enables orthogonal functionalization: utilize the bromine for Suzuki/Heck couplings to install aryl/heteroaryl groups, then reduce the nitro to an amine for diazonium-based diversification (Sandmeyer/Balz-Schiemann). The high-purity specification (≥98%) ensures reproducible coupling yields in library synthesis for anti-infective and oncology programs.

Molecular Formula C7H4BrNO4
Molecular Weight 246.01 g/mol
CAS No. 6307-83-1
Cat. No. B1267607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-nitrobenzoic acid
CAS6307-83-1
Molecular FormulaC7H4BrNO4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O
InChIInChI=1S/C7H4BrNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3H,(H,10,11)
InChIKeyAXRKIZCFYZBBPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) as a Differentiated Building Block for Medicinal Chemistry and Cross-Coupling


3-Bromo-5-nitrobenzoic acid (CAS 6307-83-1) is a halogenated nitrobenzoic acid derivative that serves as a strategically differentiated building block in organic synthesis. It is a crystalline solid (mp 159-161°C ) bearing a 3-bromo substituent (ortho/para-directing in electrophilic aromatic substitution) and a 5-nitro group (meta-directing), creating a unique electronic environment that enables orthogonal functionalization strategies [1]. Its distinct substitution pattern positions it between analogs like 3-nitrobenzoic acid (CAS 121-92-6) which lacks cross-coupling capability, and regioisomers like 5-bromo-2-nitrobenzoic acid (CAS 6950-43-2) which present different steric and electronic constraints for multi-step synthesis.

Why 3-Bromo-5-nitrobenzoic acid Cannot Be Replaced by Simple Nitrobenzoic or Bromobenzoic Analogs in Demanding Synthesis Routes


Simple nitrobenzoic acids (e.g., 3-nitrobenzoic acid, CAS 121-92-6) lack an aryl halide leaving group, preventing their use in palladium-catalyzed cross-coupling reactions essential for C–C bond formation [1]. Conversely, bromobenzoic acids (e.g., 3-bromobenzoic acid, CAS 585-76-2) lack the strongly electron-withdrawing nitro group, which substantially modulates ring electronics and can be reduced to an amine for diazonium chemistry or heterocycle synthesis [2]. Using either alternative alone abandons orthogonal reactivity. Furthermore, closely related regioisomers (e.g., 5-bromo-2-nitrobenzoic acid, CAS 6950-43-2) display different orientation effects in electrophilic substitution [3], altering the regiochemical outcome in multistep sequences. 3-Bromo-5-nitrobenzoic acid uniquely integrates both substituents at positions that balance steric accessibility for cross-coupling with a predictable meta-directing nitro group, reducing the risk of synthetic dead ends.

3-Bromo-5-nitrobenzoic acid: Quantitative Differentiation Evidence versus Closest Analogs


Cross-Coupling Capability: Functional Group Differentiation versus 3-Nitrobenzoic Acid

3-Bromo-5-nitrobenzoic acid contains a bromine atom that enables palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) . In contrast, 3-nitrobenzoic acid (CAS 121-92-6) lacks this aryl halide leaving group, rendering it inert under standard cross-coupling conditions. This qualitative difference is quantified by the reaction outcome: coupling partners can be introduced at the 3-position of the target compound to build biaryl architectures, whereas 3-nitrobenzoic acid would require separate halogenation and purification steps.

Cross-coupling Suzuki-Miyaura Medicinal chemistry

Acidity (pKa) Modulation: 1.11 Log Unit Difference from Unsubstituted Benzoic Acid

The electron-withdrawing nitro group at position 5, combined with the inductive effect of bromine, significantly increases the acidity of the benzoic acid moiety relative to unsubstituted benzoic acid. The predicted pKa of 3-bromo-5-nitrobenzoic acid is 3.09 ± 0.10 , compared to the experimental pKa of benzoic acid of 4.20 [1]. This shift of approximately 1.11 pKa units results in a compound that is more than 10-fold more ionized at physiological pH (7.4).

Physicochemical properties Drug-likeness Lipophilicity

Lipophilicity (LogP) Differentiation: 2.3 vs. 1.87 for Non-Halogenated 3-Nitrobenzoic Acid

The bromine atom at position 3 increases lipophilicity compared to the non-halogenated analog 3-nitrobenzoic acid. 3-Bromo-5-nitrobenzoic acid has a computed XLogP3 of 2.3 [1]. In contrast, 3-nitrobenzoic acid (CAS 121-92-6) has a computed XLogP3 of 1.87 [2]. This difference of 0.43 log units represents an approximately 2.7-fold increase in octanol-water partition coefficient.

Lipophilicity LogP Bioavailability

Purity Specifications: Commercial Availability at ≥99% (HPLC) for Critical Research Applications

Commercial suppliers offer 3-bromo-5-nitrobenzoic acid at purity levels of ≥99% (HPLC) , with some vendors specifying ≥98.0% (GC, T) . This high purity is essential for sensitive cross-coupling reactions where trace metal contaminants or organic impurities can poison catalysts or generate side products. In contrast, less specialized nitrobenzoic acids or regioisomers may be available only at lower purity grades (e.g., 95-97%) from general chemical catalogs.

Purity Quality control Reproducibility

3-Bromo-5-nitrobenzoic acid: Application Scenarios Derived from Quantitative Differentiation


Synthesis of Biaryl-Containing Drug Candidates via Suzuki-Miyaura Cross-Coupling

Leverages the bromine substituent (Evidence 1) to install diverse aryl or heteroaryl groups at the 3-position while preserving the nitro group for downstream amine conversion. This orthogonal reactivity is used to build compound libraries for anti-infective and oncology programs [1]. The high purity specification (Evidence 4) ensures reproducible coupling yields.

Design of Tuberculosis Agents via Nitroreductase Bioactivation

The 5-nitro group can undergo enzymatic reduction by mycobacterial nitroreductases to generate reactive intermediates that kill M. tuberculosis [1]. The bromine atom serves as a synthetic handle to optimize solubility and permeability (Evidence 2 & 3) without interfering with bioactivation. This specific substitution pattern is critical; regioisomers like 2-nitro derivatives often show reduced antitubercular activity due to altered electronics.

Preparation of Heterocyclic Building Blocks via Nitro Reduction and Diazotization

After utilizing the bromine atom in cross-coupling (Evidence 1), the nitro group is reduced to an amine. This amine can be diazotized to install a wide variety of substituents (e.g., -OH, -CN, -F, -H) via Sandmeyer or Balz-Schiemann reactions [2]. This sequential strategy provides access to complex substitution patterns that are difficult to achieve by direct electrophilic aromatic substitution due to the meta-directing nature of the nitro group (Evidence from Section 2).

Analytical Derivatization for HPLC-UV Detection of Non-Chromophoric Analytes

The compound serves as a derivatizing agent, reacting via the carboxylic acid with analytes (e.g., amines or alcohols) to introduce a strong UV chromophore (nitro-aromatic system). The bromine atom's mass defect can also aid in LC-MS identification. This application relies on the combination of a reactive carboxylate and a strong chromophore within the same molecule [2].

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